



An In-depth Technical Guide to Fmoc-Aeg(N3)-OH

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Compound of Interest		
Compound Name:	Fmoc-Aeg(N3)-OH	
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For Researchers, Scientists, and Drug Development Professionals

Core Structure and Properties of Fmoc-Aeg(N3)-OH

Fmoc-Aeg(N3)-OH, chemically known as N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a specialized amino acid derivative crucial for advanced peptide and peptidomimetic synthesis. Its structure incorporates three key functional components: the Fmoc protecting group, an azidoethyl glycine backbone, and a carboxylic acid. This unique combination makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and a versatile building block for introducing azide functionalities for subsequent "click chemistry" reactions.

The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, allowing for controlled, stepwise elongation of peptide chains. The core structure, N-(2-azidoethyl)glycine (Aeg), is a non-natural amino acid that introduces an azide group (N3) into the peptide backbone. This azide moiety is the key to its utility in bioorthogonal chemistry, enabling the covalent linkage of the peptide to other molecules bearing an alkyne group through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The terminal carboxylic acid (-OH) allows for its coupling to the free amine of a growing peptide chain on a solid support.

Chemical Structure:

Fmoc-Aeg(N3)-OH Chemical Structure



Image Source: MedChemExpress

Physicochemical Data:

Property	Value
Chemical Formula	C19H18N4O4
Molecular Weight	366.37 g/mol
CAS Number	1935981-35-3
Appearance	White to off-white solid
Solubility	Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Limited solubility in water.

Applications in Research and Drug Development

Fmoc-Aeg(N3)-OH is a pivotal tool for the synthesis of complex biomolecules with tailored properties. Its primary applications lie in the fields of chemical biology, drug discovery, and materials science.

- Peptide and Peptoid Synthesis: It serves as a building block in SPPS to create peptides and peptoids (N-substituted glycine oligomers) with a site-specific azide handle. These modified peptides can be used to study protein-protein interactions, develop enzyme inhibitors, and create novel therapeutic agents. The introduction of the N-azidoethyl group can also impart unique conformational properties to the peptide backbone.[1]
- Peptide Nucleic Acid (PNA) Synthesis: Fmoc-Aeg(N3)-OH and similar azido-functionalized monomers are employed in the synthesis of Peptide Nucleic Acids (PNAs).[2][3] PNAs are synthetic analogs of DNA and RNA with a peptide-like backbone, exhibiting strong and specific binding to nucleic acids. The azide group allows for the post-synthetic modification of PNAs, enabling the attachment of labels, dyes, or drug molecules for diagnostic and therapeutic applications.[4][5]
- Click Chemistry and Bioconjugation: The azide group is the key functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.



Peptides and PNAs containing **Fmoc-Aeg(N3)-OH** can be readily conjugated to molecules containing a terminal alkyne, such as fluorescent probes, imaging agents, drug payloads, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

Macrocyclization of Peptides: The azide and an alkyne on the same peptide chain can be
used to induce intramolecular cyclization via a click reaction. This is a powerful strategy for
creating cyclic peptides, which often exhibit enhanced stability, bioactivity, and cell
permeability compared to their linear counterparts.

Experimental Protocols

General Protocol for Coupling of Fmoc-Aeg(N3)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of **Fmoc-Aeg(N3)-OH** onto a resin-bound peptide with a free N-terminal amine. The procedure is based on standard Fmoc-SPPS chemistry using HBTU as the coupling agent.[7][8][9][10]

Materials:

- Resin-bound peptide with a free N-terminus
- Fmoc-Aeg(N3)-OH
- N,N'-Diisopropylethylamine (DIPEA)
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Solid-phase synthesis vessel
- Shaker or bubbler for mixing



Procedure:

- Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Mix for 5-10 minutes at room temperature.
 - Drain the piperidine solution.
 - Repeat the piperidine treatment for another 5-10 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Activation and Coupling:
 - In a separate tube, dissolve Fmoc-Aeg(N3)-OH (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.
 - Add DIPEA (6-10 equivalents) to the activation mixture.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Mix the reaction at room temperature for 1-2 hours.
- Washing:
 - Drain the coupling solution.
 - Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
- Confirmation of Coupling (Optional): Perform a Kaiser test or other ninhydrin-based test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the



test is positive, repeat the coupling step.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Resin-Bound Peptide

This protocol describes the on-resin "click" reaction between the azide group of the incorporated Aeg(N3) residue and an alkyne-containing molecule.

Materials:

- Resin-bound peptide containing the Aeg(N3) residue
- Alkyne-functionalized molecule of interest
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
- DMF or a mixture of DMF/water or DMSO/water

Procedure:

- Resin Preparation: Swell the resin-bound peptide in the chosen reaction solvent.
- Preparation of Reagent Solutions:
 - Prepare a stock solution of the alkyne-functionalized molecule in the reaction solvent.
 - Prepare a stock solution of CuSO₄·5H₂O in water.
 - Prepare a fresh stock solution of sodium ascorbate in water.
 - Prepare a stock solution of the THPTA or TBTA ligand in the reaction solvent.
- Click Reaction:



- To the swollen resin, add the alkyne-functionalized molecule (5-10 equivalents).
- Add the CuSO₄·5H₂O solution (0.5-1 equivalent).
- Add the ligand solution (1-2 equivalents relative to copper).
- Add the sodium ascorbate solution (5-10 equivalents) to initiate the reaction.
- Mix the reaction at room temperature for 2-12 hours, protected from light.
- Washing:
 - Drain the reaction solution.
 - Wash the resin thoroughly with the reaction solvent, water, and finally DCM.
 - o Dry the resin under vacuum.

Workflow Visualizations General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow for PNA Monomer Incorporation and Post-Synthetic Modification

Caption: Workflow for incorporating **Fmoc-Aeg(N3)-OH** into a PNA sequence and subsequent modification.

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